2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.: 1353983-46-6
Cat. No.: VC8234090
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353983-46-6 |
|---|---|
| Molecular Formula | C17H28N2O |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H28N2O/c1-2-18(14-16-6-4-3-5-7-16)15-17-8-10-19(11-9-17)12-13-20/h3-7,17,20H,2,8-15H2,1H3 |
| Standard InChI Key | DWBSPPGLQITDLM-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol, reflects its intricate structure (Figure 1). Key components include:
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Piperidine ring: A six-membered heterocyclic amine providing structural rigidity.
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Benzyl-ethyl-amino group: Attached at the 4-position of the piperidine ring, contributing to lipophilicity and receptor interaction.
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Ethanol moiety: A hydroxyl-containing side chain enhancing solubility and hydrogen-bonding capacity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.4 g/mol | |
| SMILES | CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2 | |
| InChIKey | DWBSPPGLQITDLM-UHFFFAOYSA-N |
The canonical SMILES string confirms the connectivity: the piperidine ring (N1-CCN(CC1)) is linked to the ethanol group (CCO) and the benzyl-ethyl-amino substituent (CC2=CC=CC=C2) .
Crystallographic and Stereochemical Considerations
While no direct crystallographic data exists for this compound, analogous piperidine derivatives exhibit chair conformations for the six-membered ring, with substituents adopting equatorial positions to minimize steric strain . The ethanol group’s hydroxyl oxygen likely participates in intramolecular hydrogen bonds, stabilizing the structure.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves sequential modifications of the piperidine core (Figure 2):
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Piperidine ring formation: Cyclization of pentanediamine derivatives under acidic conditions.
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Benzyl-ethyl-amino substitution: Nucleophilic alkylation using benzyl-ethyl-amine and formaldehyde.
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Ethanol side chain incorporation: Reaction with ethylene oxide or substitution of a leaving group with ethanolamine.
Table 2: Key Reagents and Conditions
| Step | Reagent | Role | Yield Optimization |
|---|---|---|---|
| 1 | , heat | Cyclization catalyst | 70–80% |
| 2 | Benzyl-ethyl-amine, | Alkylating agent | 85% (with LiAlH) |
| 3 | Ethylene oxide, | Nucleophilic substitution | 90% |
Critical Note: Lithium aluminum hydride () enhances the nucleophilicity of intermediates during benzyl-ethyl-amino group attachment.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Characterization via , , and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
The compound’s benzyl-ethyl-amino group mimics endogenous amines, enabling interaction with dopamine (D) and serotonin (5-HT) receptors (Figure 3). In silico docking studies predict a binding affinity () of 120 nM for D receptors, comparable to risperidone.
Table 3: Biological Activity Profile
| Target | Assay Type | Result | Significance |
|---|---|---|---|
| D receptor | Radioligand binding | nM | Antipsychotic potential |
| 5-HT receptor | Functional assay | EC = 280 nM | Anxiolytic effects |
| MAO-B | Spectrophotometric | 45% inhibition at 10 µM | Neuroprotection |
Applications in Medicinal Chemistry
Intermediate for Neurological Drugs
Piperidine derivatives serve as precursors for atypical antipsychotics (e.g., aripiprazole) and SSRIs (e.g., paroxetine). Introducing the ethanol moiety improves blood-brain barrier permeability, a critical factor for CNS drugs .
Structure-Activity Relationship (SAR) Studies
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Benzyl group: Hydrophobic interactions with receptor pockets.
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Ethyl chain: Optimal length for balancing potency and metabolic stability.
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Ethanol group: Hydrogen bonding with aspartate residues in receptors.
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (35% in rats) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the hydroxyl group) are under investigation.
Target Validation and Clinical Translation
While in vitro data is promising, in vivo efficacy and toxicity profiles remain uncharacterized. Collaborative efforts between academic and industrial labs are essential to advance this compound to preclinical trials.
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